An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties
An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N4-Acetylsulfamerazine. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
N4-Acetylsulfamerazine, a derivative of the sulfonamide antibiotic sulfamerazine (B1682647), is distinguished by the acetylation of the aniline (B41778) nitrogen (N4). Its chemical identity is established by the following identifiers:
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IUPAC Name: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]
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CAS Number: 127-73-1[1]
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Molecular Formula: C₁₃H₁₄N₄O₃S[1]
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Canonical SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C[1]
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InChI Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N[1]
The molecular structure of N4-Acetylsulfamerazine is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of N4-Acetylsulfamerazine is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 306.34 g/mol | [1] |
| Melting Point | Estimated: 249-251 °C | [2] (for N4-acetylsulfamethazine) |
| Boiling Point | Data not available | |
| Solubility | >46 µg/mL (at pH 7.4) | [1] |
| pKa | Data not available |
Note: The melting point provided is for the closely related compound N4-acetylsulfamethazine and serves as an estimation.
Biological Activity and Mechanism of Action
N4-Acetylsulfamerazine is primarily known as the main metabolite of the antibacterial drug sulfamerazine.[1] The parent drug, sulfamerazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfamerazine exhibits its bacteriostatic effect.
As a metabolite, N4-Acetylsulfamerazine is generally considered to have significantly reduced or no antibacterial activity compared to its parent compound. The acetylation at the N4 position hinders its ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. Therefore, its primary relevance in pharmacology and drug development lies in its role in the pharmacokinetics and metabolism of sulfamerazine.
Below is a diagram illustrating the metabolic relationship between sulfamerazine and N4-Acetylsulfamerazine.
Caption: Metabolic conversion of Sulfamerazine to N4-Acetylsulfamerazine.
Experimental Protocols
This section outlines generalized experimental protocols for the synthesis and analysis of N4-Acetylsulfamerazine, based on established methods for related sulfonamides.
Synthesis of N4-Acetylsulfamerazine
The synthesis of N4-Acetylsulfamerazine can be achieved through the acetylation of sulfamerazine. A typical laboratory-scale synthesis protocol is as follows:
Materials:
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Sulfamerazine
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Acetic anhydride (B1165640)
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Pyridine (B92270) (as solvent and catalyst)
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Ice-cold water
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Heating mantle and magnetic stirrer
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Filtration apparatus (Büchner funnel, filter paper)
Procedure:
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Dissolution: Dissolve a known amount of sulfamerazine in a minimal amount of pyridine in a round-bottom flask.
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Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
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Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude N4-Acetylsulfamerazine.
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Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine and excess acetic acid.
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Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N4-Acetylsulfamerazine crystals.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
The following diagram outlines the experimental workflow for the synthesis of N4-Acetylsulfamerazine.
Caption: Workflow for the synthesis of N4-Acetylsulfamerazine.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and quantification of N4-Acetylsulfamerazine can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
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Data acquisition and processing software
Chromatographic Conditions (Example):
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: 1.0 mL/min
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Column Temperature: 25-30 °C
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Detection Wavelength: Determined by the UV spectrum of N4-Acetylsulfamerazine (typically around 254 nm or 270 nm).
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Injection Volume: 10-20 µL
Procedure:
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Standard Preparation: Prepare a stock solution of N4-Acetylsulfamerazine of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
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Sample Preparation: Dissolve the synthesized product or sample containing N4-Acetylsulfamerazine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples into the HPLC system.
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Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N4-Acetylsulfamerazine in the samples from the calibration curve.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure of N4-Acetylsulfamerazine can be confirmed using ¹H and ¹³C NMR spectroscopy.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)
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NMR tubes
Sample Preparation:
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Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not using the solvent peak as an internal reference.
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
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Expected ¹H NMR signals would include aromatic protons, the methyl protons of the pyrimidine (B1678525) ring, the methyl protons of the acetyl group, and the NH protons.
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Expected ¹³C NMR signals would correspond to the carbonyl carbon, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.
The logical relationship of the key properties and analyses of N4-Acetylsulfamerazine is illustrated in the following diagram.
Caption: Interrelation of properties and analytical methods for N4-Acetylsulfamerazine.
